Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline
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Overview
Description
Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline is a peptide compound composed of six amino acids: tyrosine, valine, proline, glycine, phenylalanine, and proline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, valine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, glycine, phenylalanine, and proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification, such as acylating agents for acylation.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Reduced peptide with modified disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific context and application of the peptide .
Comparison with Similar Compounds
Similar Compounds
- Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-alanine
- Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-leucine
- Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-isoleucine
Uniqueness
Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications .
Properties
CAS No. |
137372-37-3 |
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Molecular Formula |
C35H46N6O8 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C35H46N6O8/c1-21(2)30(39-31(44)25(36)18-23-12-14-24(42)15-13-23)34(47)40-16-6-10-27(40)32(45)37-20-29(43)38-26(19-22-8-4-3-5-9-22)33(46)41-17-7-11-28(41)35(48)49/h3-5,8-9,12-15,21,25-28,30,42H,6-7,10-11,16-20,36H2,1-2H3,(H,37,45)(H,38,43)(H,39,44)(H,48,49)/t25-,26-,27-,28-,30-/m0/s1 |
InChI Key |
NBVNWULFQHYLQB-KGEMVMTLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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